7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione
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Overview
Description
7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione is a heterocyclic compound that belongs to the class of pyrimidothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through cyclization involving the acetyl methyl group and the amide carbonyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives: These compounds share a similar thiadiazine core and have been studied for their potential as PI3Kδ inhibitors.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds have a similar pyrimidine ring structure and exhibit various biological activities such as antiproliferative and antimicrobial properties.
Uniqueness
7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione is unique due to its specific substitution pattern and the presence of both pyrimidine and thiadiazine rings.
Properties
CAS No. |
63013-33-2 |
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Molecular Formula |
C6H6N4O3S |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
7-methyl-2,2-dioxo-1H-pyrimido[4,5-c][1,2,6]thiadiazin-4-one |
InChI |
InChI=1S/C6H6N4O3S/c1-3-7-2-4-5(8-3)9-14(12,13)10-6(4)11/h2H,1H3,(H,10,11)(H,7,8,9) |
InChI Key |
TWZDOLPXWRRLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)NS(=O)(=O)NC2=O |
Origin of Product |
United States |
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